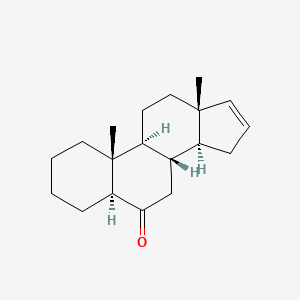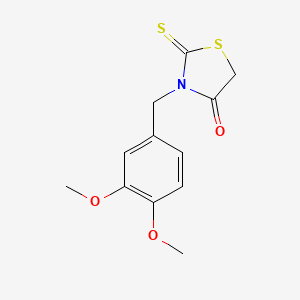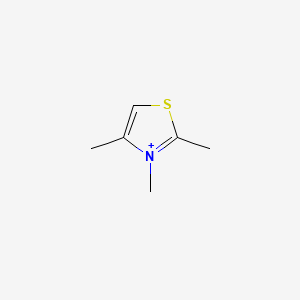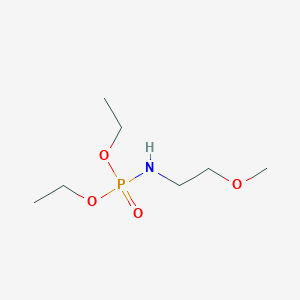
Diethyl(2-methoxyethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Métodos De Preparación
The synthesis of diethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
Diethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidates.
Aplicaciones Científicas De Investigación
Diethyl(2-methoxyethyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as a chemical warfare simulant and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including as an antiviral and antitumor agent. Industrially, it is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of stable phosphoryl bonds, which can alter the function of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Diethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as diethyl phosphoramidate and other phosphoramidates These compounds share similar chemical structures and properties but may differ in their reactivity and applications For example, diethyl phosphoramidate is commonly used as a reagent in organic synthesis, while other phosphoramidates may have specialized applications in bioconjugation and drug development
References
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates
- Diethyl phosphoramidate 98 1068-21-9 - MilliporeSigma
- The diverse pharmacology and medicinal chemistry of phosphoramidates
Propiedades
Número CAS |
33330-81-3 |
|---|---|
Fórmula molecular |
C7H18NO4P |
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO4P/c1-4-11-13(9,12-5-2)8-6-7-10-3/h4-7H2,1-3H3,(H,8,9) |
Clave InChI |
LHSSVARREDJSRF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NCCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)

![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
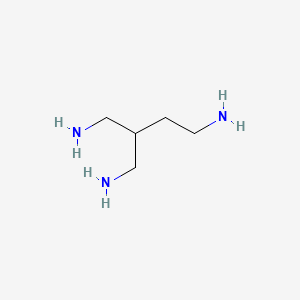
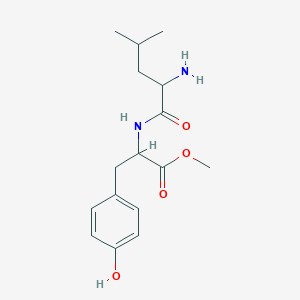

![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
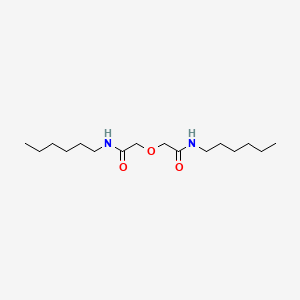
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
